N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine
Description
N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group and a 2-chloro-4-fluorobenzyl moiety. The compound’s structure combines an aliphatic amine with aromatic halogen substituents, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c1-16(11-4-5-15-7-11)8-9-2-3-10(14)6-12(9)13/h2-3,6,11,15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUFBMUECAQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)Cl)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine serves as a valuable scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy against various biological targets.
- CNS Drug Development : The compound has potential applications in designing drugs targeting the central nervous system (CNS), particularly due to its ability to interact with neurotransmitter systems.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing more complex organic molecules, including heterocycles and analogs of natural products. Its unique substituents allow chemists to explore diverse synthetic pathways.
- Building Block for Complex Molecules : It can be employed in the synthesis of various derivatives that may exhibit enhanced biological activity or novel properties .
Biological Studies
The compound is investigated for its effects on various biological pathways, making it a candidate for therapeutic applications. Its interactions with specific receptors or enzymes could modulate biological functions, offering insights into cellular processes .
Case Studies and Research Findings
- Pharmacological Activity : Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects when tested in various models .
- Synthesis and Characterization : A study demonstrated successful synthesis via nucleophilic substitution reactions, highlighting the importance of reaction conditions and purification methods to obtain high-purity products suitable for further biological testing .
- Comparative Studies : Comparative analyses with structurally similar compounds revealed distinct biological activities, emphasizing how subtle changes in substituents can lead to variations in pharmacological profiles .
Mechanism of Action
The mechanism by which N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
1-(2-Chloro-4-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (GS 131)
- Core Structure: Pyrazolo-pyrimidine (fused bicyclic system) vs. pyrrolidine (monocyclic).
- Substituents : Shared 2-chloro-4-fluorobenzyl group; iodine at position 3 and amine at position 3.
- Synthesis : Prepared via alkylation of 3-iodo-pyrazolo-pyrimidine with 2-chloro-4-fluorobenzyl bromide (common precursor, CAS 45767-66-6 ).
- Biological Relevance: Pyrazolo-pyrimidines are known kinase inhibitors; the iodine substituent may enhance steric bulk and electron density, affecting target binding .
6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine
- Core Structure : Pyridine vs. pyrrolidine.
- Substituents : Chloro and fluoro groups on a phenyl ring; methyl group on pyridine.
- Physicochemical Properties : LogP = 3.96 (indicative of moderate lipophilicity); PSA = 24.92 Ų (lower than pyrrolidine derivatives, suggesting reduced solubility) .
- Functional Implications : The pyridine core may enhance aromatic π-π stacking in receptor interactions compared to the flexible pyrrolidine.
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- Core Structure : Pyrazolo-pyridine with direct phenyl substitution.
- Substituents : Chloro and fluoro at positions 3 and 4 on the phenyl ring.
Physicochemical Properties
- Lipophilicity: The 2-chloro-4-fluorobenzyl group increases logP compared to non-halogenated analogs. For example, GS 131 (pyrazolo-pyrimidine) and the pyridine derivative (logP 3.96 ) suggest that the target compound’s logP may range between 2.5–4.0, depending on the pyrrolidine’s hydrophilicity.
- Solubility : Pyrrolidine’s aliphatic amine may improve aqueous solubility relative to rigid heterocycles like pyrimidines.
- Metabolic Stability : Halogen substituents (Cl, F) likely enhance metabolic stability by resisting oxidation, as seen in similar compounds .
Tabulated Comparison
*Estimated based on structural analogs.
Biological Activity
Receptor Binding and Enzyme Inhibition
The compound's structure suggests potential interactions with various biological targets. The presence of a pyrrolidine ring and halogenated benzyl group indicates possible binding to certain receptors or enzymes.
Enzyme Inhibition: Studies on similar compounds have shown inhibitory effects on specific enzymes. For instance:
| Enzyme | IC50 (μM) | Structural Analog |
|---|---|---|
| EGFR | 0.938 | Osimertinib |
| HER2 | 0.005 | Pyrotinib |
While these values are for related compounds, they suggest that N-(2-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine may exhibit similar enzyme inhibition properties, albeit potentially with different potencies .
Antiproliferative Activity
The compound's structural features indicate potential antiproliferative effects, particularly against cancer cell lines. Research on analogous compounds provides insight into possible activity ranges:
| Cell Line | IC50 (nM) | Analog Compound |
|---|---|---|
| SK-Br-3 | 2 | Neratinib |
| 3T3/neu | 3 | Neratinib |
| PC9 | 6.5 | Osimertinib |
| NCI-H1975 | 10.5 | Osimertinib |
These data suggest that this compound might exhibit antiproliferative activity in the nanomolar to low micromolar range, depending on the specific cell line and its molecular targets .
Metabolic Stability
The compound's metabolic profile is crucial for understanding its potential as a drug candidate. Studies on structurally similar compounds have shown varied metabolic stability:
Liver Microsome Stability: Many compounds with similar structures show poor stability in liver microsomes. However, the addition of specific substituents, such as a 3-cyano-4-fluoro group, has been shown to improve stability in both human and mouse liver microsomes .
Plasma Protein Binding: The compound is likely to exhibit moderate to high plasma protein binding, which could affect its bioavailability and half-life. For instance, some related compounds show 22.0–53.3% covalent binding to plasma proteins .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not available, insights can be drawn from similar compounds:
Oral Bioavailability: The compound's structure suggests potential for good oral bioavailability. Some analogous compounds have shown bioavailability exceeding 90% in rat models .
Elimination Half-life: Based on data from structurally similar compounds, the elimination half-life could range from 10 to 24 hours, depending on the specific metabolic pathways involved .
Potential Therapeutic Applications
Given its structural similarities to known bioactive compounds, this compound may have potential applications in:
Preparation Methods
Direct Alkylation of N-Methylpyrrolidin-3-amine
The most widely reported method involves the nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with N-methylpyrrolidin-3-amine. This single-step process typically employs polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or acetonitrile at elevated temperatures (60–80°C) for 6–8 hours. The reaction proceeds via an SN2 mechanism, with the secondary amine attacking the benzyl chloride’s electrophilic carbon.
Key parameters :
-
Molar ratio : A 1.2:1 excess of benzyl chloride to amine ensures complete conversion.
-
Base selection : Triethylamine or potassium carbonate neutralizes HCl byproducts, preventing amine protonation.
-
Work-up : Post-reaction extraction with ethyl acetate and subsequent distillation under reduced pressure (0.1 bar at 90°C) yields the pure product.
Table 1. Comparative Yields Across Solvent Systems
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NMP | 70 | 6 | 82 | 98.5 |
| Acetonitrile | 80 | 8 | 78 | 97.2 |
| DMF | 90 | 5 | 68 | 95.1 |
Reductive Amination Approach
An alternative route involves reductive amination between 2-chloro-4-fluorobenzaldehyde and N-methylpyrrolidin-3-amine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids handling benzyl chloride precursors but requires strict pH control (pH 6–7) to prevent aldehyde polymerization.
Reaction sequence :
-
Condensation of aldehyde and amine to form an imine intermediate.
-
Reduction of the imine to the secondary amine using NaBH3CN.
-
Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Limitations :
-
Lower yields (55–60%) compared to alkylation methods.
-
Requires chromatographic purification, limiting industrial scalability.
Precursor Synthesis: 2-Chloro-4-fluorobenzyl Chloride
Chlorination of 2-Chloro-4-fluorobenzyl Alcohol
The benzyl chloride precursor is synthesized by treating 2-chloro-4-fluorobenzyl alcohol with thionyl chloride (SOCl2) in dichloromethane at 0–5°C. Excess SOCl2 is removed via rotary evaporation, yielding the chloride in >90% purity.
Critical considerations :
Alternative Halogenation Methods
Phosphorus pentachloride (PCl5) in combination with phosphorus oxychloride (POCl3) (10:1 ratio) provides superior chlorination efficiency at reflux temperatures (115°C). This method achieves complete conversion within 2 hours but demands careful handling of corrosive reagents.
Table 2. Chlorinating Agent Performance Comparison
| Reagent System | Temperature (°C) | Conversion (%) | Byproducts |
|---|---|---|---|
| SOCl2 | 25 | 92 | None detected |
| PCl5/POCl3 (1:10) | 115 | 99 | <1% phosphoesters |
Stereochemical Considerations in Pyrrolidine Functionalization
While this compound lacks chiral centers, the stereoelectronic effects of the pyrrolidine ring influence reaction kinetics. Computational studies suggest the amine’s equatorial position minimizes steric hindrance during alkylation, favoring transition states with ΔG‡ < 40 kJ/mol.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow systems where benzyl chloride and amine solutions are mixed in a microreactor (residence time: 10 min) at 100°C. This method enhances heat transfer, reducing side reactions and achieving 85% yield with >99% conversion.
Solvent Recycling Protocols
NMP recovery via thin-film evaporation (150°C, 5 mbar) allows 95% solvent reuse, addressing environmental and cost concerns.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at tR = 4.2 min, confirming >98% purity.
Emerging Methodologies
Electrochemical synthesis using platinum electrodes in ionic liquids ([BMIM][BF4]) demonstrates promise, achieving 72% yield at 2 V applied potential. This method eliminates stoichiometric reagents but currently remains at lab scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
